1-Chloro-2-fluoro-5-methyl-4-nitrobenzene
Overview
Description
1-Chloro-2-fluoro-5-methyl-4-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2. It is a derivative of benzene, characterized by the presence of chloro, fluoro, methyl, and nitro substituents on the aromatic ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-5-methyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of 1-chloro-2-fluoro-5-methylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-fluoro-5-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromic acid.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-fluoro-2-methyl-4-nitrobenzene when chlorine is replaced.
Reduction: 1-Chloro-2-fluoro-5-methyl-4-aminobenzene.
Oxidation: 1-Chloro-2-fluoro-5-nitrobenzoic acid.
Scientific Research Applications
1-Chloro-2-fluoro-5-methyl-4-nitrobenzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Acts as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-chloro-2-fluoro-5-methyl-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors .
Comparison with Similar Compounds
1-Chloro-2-methyl-4-nitrobenzene: Lacks the fluoro substituent, leading to different reactivity and applications.
2-Chloro-4-fluoro-5-nitrotoluene: Similar structure but with different substitution pattern affecting its chemical behavior.
1-Fluoro-2-methyl-4-nitrobenzene: Lacks the chloro substituent, resulting in distinct properties.
Uniqueness: 1-Chloro-2-fluoro-5-methyl-4-nitrobenzene is unique due to the combination of chloro, fluoro, methyl, and nitro groups on the benzene ring. This unique substitution pattern imparts specific chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
1-chloro-2-fluoro-5-methyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZSIRXHCVBVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352457-29-4 | |
Record name | 3-Chloro-4-fluoro-6-nitro-toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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